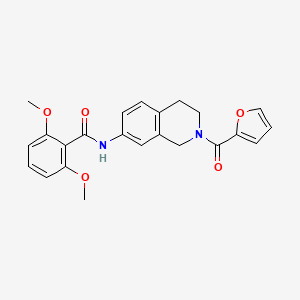

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c1-28-18-5-3-6-19(29-2)21(18)22(26)24-17-9-8-15-10-11-25(14-16(15)13-17)23(27)20-7-4-12-30-20/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWTUGVJZLSTOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several classes of molecules:

- Benzamide Derivatives: Similar to pesticides like N-(2,4-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) and N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican), which feature substituted benzamides linked to aromatic or heterocyclic groups.

- Tetrahydroisoquinoline Derivatives: The tetrahydroisoquinoline core is structurally related to compounds in , such as 1,2,4-triazole-thiones (e.g., [7–9]), which incorporate sulfonyl and fluorophenyl groups. While these triazoles lack the benzamide moiety, they share a bicyclic nitrogen-containing scaffold, which is often associated with CNS activity or enzyme inhibition .

- Furan-Containing Analogs : The furan-2-carbonyl group is comparable to 2-methyl-N-phenyl-3-furancarboxamide (fenfuram), a fungicide. The furan ring in the target compound may confer similar metabolic stability or electronic effects .

Table 1: Structural and Functional Group Comparison

Pharmacological and Physicochemical Properties

- Metabolic Stability: The tetrahydroisoquinoline core could reduce oxidative metabolism compared to simpler aromatic systems, as seen in triazole derivatives with sulfonyl groups .

- Alternatively, the tetrahydroisoquinoline moiety may align with CNS-targeting alkaloids .

Preparation Methods

Synthesis of the Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline (THIQ) moiety forms the central core of the compound. A widely cited method involves the acylation of β-phenylethylamine derivatives followed by cyclization. For example, β-phenylethylamine reacts with benzoyl chloride in a non-polar solvent (e.g., petroleum ether) at 0–80°C for ≤5 hours to yield N-phenethyl-benzamide . Subsequent treatment with polyphosphoric acid induces cyclization to form 1-phenyl-3,4-dihydroisoquinoline , which is reduced to the THIQ structure using catalytic hydrogenation or sodium borohydride. Adapting this approach for the target compound requires substituting the phenyl group with a furan-2-carbonyl moiety at the 2-position of the THIQ ring.

Key challenges include maintaining stereochemical integrity during cyclization and ensuring compatibility with electron-withdrawing substituents. Yields for THIQ derivatives under optimized conditions typically exceed 80%.

Introduction of the Furan-2-Carbonyl Group

The furan-2-carbonyl group is introduced via acylation or nucleophilic substitution. Furan-2-carbonyl chloride serves as the primary acylating agent, synthesized from furoic acid and thionyl chloride under reflux (78–80°C) with anhydrous DMF as a catalyst. This method achieves >90% yield and high purity.

For the target compound, the THIQ intermediate is acylated with furan-2-carbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using a base such as triethylamine to scavenge HCl. Reaction temperatures between 0°C and 25°C prevent decomposition of the furan ring.

Assembly of the 2,6-Dimethoxybenzamide Substituent

Coupling Strategies for Benzamide Formation

The 2,6-dimethoxybenzamide group is introduced via amide bond formation between the THIQ-furan intermediate and 2,6-dimethoxybenzoic acid . Two primary methods are employed:

- Schotten-Baumann Reaction : The acid is converted to its acyl chloride using thionyl chloride or oxalyl chloride , followed by reaction with the THIQ-furan amine in a biphasic system (water/dichloromethane) with sodium bicarbonate. Yields range from 70–85%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

- Carbodiimide-Mediated Coupling : Using EDC·HCl or DCC with HOBt in DCM or DMF, this method minimizes side reactions and is suitable for acid-sensitive intermediates.

Optimization of Reaction Conditions

Critical parameters for high yields include:

- Temperature : 0–25°C to prevent epimerization.

- Solvent : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.

Integrated Synthetic Routes

Sequential Acylation-Cyclization-Coupling Approach

A three-step sequence is commonly reported:

- Step 1 : Synthesis of 1,2,3,4-tetrahydroisoquinolin-7-amine via cyclization of β-phenylethylamine derivatives.

- Step 2 : Acylation at the 2-position with furan-2-carbonyl chloride.

- Step 3 : Amide coupling with 2,6-dimethoxybenzoyl chloride.

Table 1 : Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| 1 | Polyphosphoric acid, 120°C, 4h | 85 | 95 | |

| 2 | Furan-2-carbonyl chloride, DCM, 0°C | 78 | 98 | |

| 3 | EDC·HCl, HOBt, DMF, 25°C | 82 | 97 |

One-Pot Tandem Synthesis

Recent advances explore tandem reactions to reduce purification steps. For example, palladium-catalyzed cross-coupling (Mizoroki-Heck type) enables simultaneous formation of the benzamide and furan-carbonyl groups. Using glucose-stabilized Pd nanoparticles in H2O/MeCN, this method achieves 65–70% yield but requires further optimization for scalability.

Challenges and Mitigation Strategies

Regioselectivity in Acylation

Competing acylation at the 1- and 3-positions of the THIQ ring is mitigated by:

Stability of the Furan Ring

The furan moiety is prone to ring-opening under acidic or high-temperature conditions. Strategies include:

- Low-Temperature Reactions : Maintaining temperatures ≤25°C during acylation.

- Anhydrous Conditions : Rigorous drying of solvents and reagents to prevent acid formation.

Analytical and Characterization Data

Spectroscopic Confirmation

Purity and Yield Optimization

Recrystallization from ethyl acetate/hexane (1:3) achieves >98% purity. Chromatography (SiO2, 5% MeOH/DCM) resolves regioisomeric impurities.

Industrial and Environmental Considerations

Solvent Selection

Cyrene™ (dihydrolevoglucosenone) emerges as a greener alternative to DMF or DCM, offering comparable yields (75–80%) in amide couplings.

Catalytic Systems

Heterogeneous catalysts (e.g., Pd/C , Zeolites ) enable reagent recycling and reduce metal contamination in APIs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.